molecular formula C9H17BrO2 B14415939 4-Bromo-1,1-diethoxy-2-methylbut-2-ene CAS No. 81854-91-3

4-Bromo-1,1-diethoxy-2-methylbut-2-ene

Katalognummer: B14415939
CAS-Nummer: 81854-91-3
Molekulargewicht: 237.13 g/mol
InChI-Schlüssel: CFOGINPSKRZHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1,1-diethoxy-2-methylbut-2-ene is an organic compound with the molecular formula C9H17BrO2. It is a brominated alkene with two ethoxy groups attached to the same carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-diethoxy-2-methylbut-2-ene typically involves the bromination of 1,1-diethoxy-2-methylbut-2-ene. This can be achieved using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1,1-diethoxy-2-methylbut-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The ethoxy groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1,1-diethoxy-2-methylbut-2-ene is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Wirkmechanismus

The mechanism of action of 4-Bromo-1,1-diethoxy-2-methylbut-2-ene involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The ethoxy groups can stabilize carbocation intermediates, facilitating various reaction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-methylbut-1-ene: Similar in structure but lacks the ethoxy groups.

    1-Bromo-4,4-diethoxy-2-methylbut-1-ene: Similar but with a different bromination position.

    4-Bromo-1-butene: Lacks the ethoxy groups and has a simpler structure.

Uniqueness

4-Bromo-1,1-diethoxy-2-methylbut-2-ene is unique due to the presence of both bromine and ethoxy groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Eigenschaften

CAS-Nummer

81854-91-3

Molekularformel

C9H17BrO2

Molekulargewicht

237.13 g/mol

IUPAC-Name

4-bromo-1,1-diethoxy-2-methylbut-2-ene

InChI

InChI=1S/C9H17BrO2/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9H,4-5,7H2,1-3H3

InChI-Schlüssel

CFOGINPSKRZHHA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(=CCBr)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.